molecular formula C29H57NO7 B12721654 2-Amino-2-(hydroxymethyl)propane-1,3-diol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid CAS No. 167078-17-3

2-Amino-2-(hydroxymethyl)propane-1,3-diol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid

Cat. No.: B12721654
CAS No.: 167078-17-3
M. Wt: 531.8 g/mol
InChI Key: CHLSUOBNTZMZDD-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol is a complex polymeric compound. It is synthesized by polymerizing 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid and then combining it with 2-amino-2-(hydroxymethyl)-1,3-propanediol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves the polymerization of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid. The polymerization process typically requires the use of initiators such as azobisisobutyronitrile or benzoyl peroxide under controlled temperature conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed with the initiators and subjected to controlled heating. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired polymer properties. After polymerization, the compound is combined with 2-amino-2-(hydroxymethyl)-1,3-propanediol to form the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a polymeric material in the synthesis of advanced materials and coatings.

    Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Utilized in the formulation of controlled-release pharmaceuticals and as a component in tissue engineering scaffolds.

    Industry: Applied in the production of adhesives, sealants, and surface coatings due to its excellent adhesive properties and chemical resistance.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, influencing cell signaling and function. The polymeric nature of the compound allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, octadecyl ester
  • 2-Propenoic acid, 2-methyl-, methyl ester
  • 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester

Uniqueness

Compared to similar compounds, 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol exhibits unique properties such as enhanced biocompatibility, improved chemical resistance, and superior adhesive properties. These characteristics make it particularly valuable in applications requiring high-performance materials.

Properties

CAS No.

167078-17-3

Molecular Formula

C29H57NO7

Molecular Weight

531.8 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C22H42O2.C4H11NO3.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;5-4(1-6,2-7)3-8;1-2-3(4)5/h2,4-20H2,1,3H3;6-8H,1-3,5H2;2H,1H2,(H,4,5)

InChI Key

CHLSUOBNTZMZDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(C(CO)(CO)N)O

Related CAS

167078-17-3

Origin of Product

United States

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